One application of 2-Quinolinethiol lies in the study of its electrochemical behavior. Researchers have employed hanging mercury drop electrodes to investigate its oxidation and reduction processes. These studies provide insights into the molecule's electronic structure and its potential interactions with other molecules at the electrode surface [1].
[1] Sigma-Aldrich. (n.d.). 2-Quinolinethiol 97% 2637-37-8. Retrieved March 5, 2024, from
2-Quinolinethiol is an organic compound with the chemical formula CHNS. It consists of a quinoline ring substituted with a thiol group (-SH) at the second position. This compound is notable for its potential applications in various fields, including chemistry and biology, due to its unique structural properties and reactivity. The presence of both nitrogen and sulfur in its structure allows for diverse interactions, making it a subject of interest in medicinal chemistry and materials science .
The biological activity of 2-quinolinethiol has been explored in various studies. It exhibits:
Several methods exist for synthesizing 2-quinolinethiol:
The applications of 2-quinolinethiol span multiple fields:
Interaction studies involving 2-quinolinethiol often focus on its behavior in biological systems and its interactions with metals:
Several compounds share structural characteristics with 2-quinolinethiol, including:
Compound | Thiol Group Position | Notable Properties |
---|---|---|
2-Quinolinethiol | Second | Antioxidant, antimicrobial |
8-Quinolinethiol | Eighth | Different catalytic properties |
Quinoline | None | Precursor for synthesis |
Thioquinoline | Attached to ring | Lacks nitrogen functionality |
The uniqueness of 2-quinolinethiol lies in its specific position of the thiol group and its resultant biological activities, which differentiate it from other similar compounds. Its dual functionality as both a nitrogenous base and a sulfur-containing compound provides diverse opportunities for research and application across various scientific domains.
2-Quinolinethiol possesses the molecular formula C₉H₇NS with a molecular weight of 161.22 grams per mole [1] [2] [3]. The compound is registered under Chemical Abstracts Service number 2637-37-8 and carries the International Union of Pure and Applied Chemistry name 1H-quinoline-2-thione [4] [2]. The structural representation through Simplified Molecular Input Line Entry System notation is Sc1ccc2ccccc2n1, which depicts the quinoline ring system with a sulfur atom at the 2-position [5] [2].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₉H₇NS | [1] [2] [3] |
Molecular Weight | 161.22 g/mol | [1] [2] [3] |
CAS Number | 2637-37-8 | [1] [2] [3] |
IUPAC Name | 1H-quinoline-2-thione | [4] [2] |
SMILES | Sc1ccc2ccccc2n1 | [5] [2] |
InChI Key | KXZSVYHFYHTNBI-UHFFFAOYSA-N | [5] [2] |
The molecular geometry of 2-quinolinethiol is characterized by the planar quinoline ring system with the sulfur atom positioned at the 2-carbon [6]. The quinoline backbone maintains the typical bond angles associated with aromatic heterocycles, where the nitrogen atom adopts a planar configuration within the six-membered pyridine ring fused to the benzene moiety [6]. The presence of the sulfur atom at position 2 introduces specific geometric constraints that influence the overall molecular configuration and electronic distribution throughout the aromatic system [7].
2-Quinolinethiol exhibits structural similarities to other quinoline derivatives, particularly 8-mercaptoquinoline, which possesses the same molecular formula but differs in the position of the thiol group [8] [9]. While 8-mercaptoquinoline contains the sulfur substituent at the 8-position of the quinoline ring, 2-quinolinethiol features this functionality at the 2-position [8] [5]. This positional difference significantly affects the tautomeric behavior and chemical properties of these compounds [8]. Additionally, quinoline-4-thiol represents another structural isomer with the molecular formula C₉H₇NS but exhibits distinct physical properties including different melting points and solubility characteristics [10] [11].
2-Quinolinethiol exists in a dynamic tautomeric equilibrium between the thiol form quinoline-2-thiol and the thione form quinoline-2(1H)-thione [7] [12] [13]. Quantum mechanical calculations using density functional theory with the B3LYP functional predict that the thione tautomer represents the major form, accounting for 99.9% of the equilibrium population with an energy difference of significant magnitude favoring this structure [7]. This predominance of the thione form has been confirmed through absorption spectroscopy studies that show spectral characteristics consistent with the quinoline-2(1H)-thione structure [7] [12].
The tautomeric equilibrium between thiol and thione forms is significantly influenced by solvent effects and environmental conditions [14] [15]. In dimethyl sulfoxide solution, nuclear magnetic resonance spectroscopy reveals a thione to thiol ratio of approximately 3:2, indicating substantial solvent-dependent stabilization of the thiol form compared to gas-phase calculations [15]. The conversion between tautomeric forms has been observed to occur over time in dimethyl sulfoxide, with the mercapto form increasing from 6% to 88% over a five-day period, demonstrating the dynamic nature of this equilibrium [14]. Hydrogen bonding interactions between the thiol group and sulfonic acid moieties have been identified as stabilizing factors for the thiol tautomer in specific solvent systems [14].
Computational investigations using density functional theory methods have provided detailed insights into the relative stability and electronic properties of 2-quinolinethiol tautomers [7]. The calculations predict an overwhelming preference for the thione form with a population of 99.9%, supported by significant energy differences between the two tautomeric structures [7]. These theoretical studies have been validated through experimental absorption spectra that demonstrate agreement with the predicted predominance of the quinoline-2(1H)-thione form [7] [12]. Matrix isolation studies in solid hydrogen environments have further explored the photochemical interconversion between thione and thiol forms, revealing mechanistic details of hydrogen atom transfer processes [16].
2-Quinolinethiol exhibits a melting point range of 174-176°C according to multiple literature sources [1] [2] [3]. The compound demonstrates a boiling point of 178°C when measured under reduced pressure conditions of 0.5 Torr [1] [3]. These thermal properties reflect the compound's ability to form intermolecular interactions through hydrogen bonding and aromatic stacking interactions [1].
The solubility profile of 2-quinolinethiol shows notable water solubility of 50 grams per liter at 20°C, indicating moderate hydrophilic character [1] [3] [17]. This aqueous solubility is attributed to the polar nature of the sulfur-containing functional group and the potential for hydrogen bonding with water molecules [17]. The compound exhibits solubility in organic solvents including dimethyl sulfoxide, where it has been extensively studied for tautomeric behavior [18] [19]. The estimated density of 1.1487 grams per cubic centimeter and refractive index of 1.5500 provide additional physical characterization parameters [1] [3].
2-Quinolinethiol appears as a powder with a characteristic yellow to orange coloration [1] [2] [3]. This chromophore behavior results from the extended conjugation within the quinoline ring system and the influence of the sulfur substituent on electronic transitions [1]. The compound maintains its powder form under standard storage conditions and exhibits stability when protected from light and oxidizing agents [17].
2-Quinolinethiol demonstrates complex acid-base behavior characterized by two distinct pKa values [1] [3] [20]. The first ionization constant pKa₁ occurs at -1.44, representing protonation of the quinoline nitrogen atom under highly acidic conditions [1] [3]. The second ionization constant pKa₂ is observed at 10.21, corresponding to deprotonation of the thiol group under basic conditions [1] [3]. These values indicate that the compound can exist in multiple ionization states depending on solution pH, with the neutral form predominating under physiological conditions [1].
The pH-dependent behavior of 2-quinolinethiol reflects its dual nature as both a weak base through the quinoline nitrogen and a weak acid through the thiol functionality [1]. At extremely low pH values below the first pKa, the compound exists as a cationic species with protonation occurring at the quinoline nitrogen [1]. Under neutral conditions, the compound maintains its molecular form, while at pH values above 10.21, deprotonation of the thiol group leads to formation of the corresponding thiolate anion [1]. This pH-dependent speciation influences the compound's solubility, tautomeric equilibrium, and potential for metal coordination [7].
The electronic structure of 2-quinolinethiol is characterized by the aromatic quinoline system with electron density concentrated within the fused ring framework [7]. The presence of the sulfur atom at position 2 significantly influences the overall charge distribution, contributing electron density through its lone pairs while simultaneously participating in the aromatic resonance system [7]. Computational studies have revealed that the electron distribution varies between tautomeric forms, with the thione structure showing different charge localization patterns compared to the thiol form [7].
2-Quinolinethiol exists in tautomeric equilibrium with its thione form, quinolin-2-thione. Reaction design must therefore control factors (solvent polarity, pH, temperature) that shift the equilibrium toward the desired thiol tautomer when isolation of the free -SH compound is required [1] [2].
The earliest preparations relied on nucleophilic substitution of 2-chloroquinoline with hydrogen sulfide gas (high pressure, poor selectivity). Modern protocols have replaced hazardous reagents with bench-top sulfide salts, elemental sulfur, or thionation reagents, achieving higher yields and operational safety [3].
Sub-section | Key Reaction Manifold | Typical Yield | Time | Reference |
---|---|---|---|---|
3.1.1. From 2-Chloroquinoline Derivatives | Sodium hydrosulfide substitution in dimethylformamide at 25 °C | 78% | 1 h | 67 |
Sodium sulfide nonahydrate substitution in dimethylformamide at 25 °C | 70–75% [4] | 2 h | 14 | |
3.1.2. From Quinoline N-Oxides | Triflic anhydride-activated thiourea coupling (one-pot) | 72–95% [5] | 3 h | 62 |
p-Toluenesulfonyl chloride–assisted thiophenol exchange in water, 20 °C, followed by reductive work-up | 68–84% [6] | ≤2 h | 17 | |
3.1.3. Other Synthetic Pathways | Phosphorus pentasulfide/hexamethyldisiloxane thionation of 2-hydroxyquinoline in refluxing xylene | 60–82% [3] | 10 h | 20 |
Elemental sulfur insertion into 3-aryl-1-propyn-3-ols under alkyl-lithium activation (intramolecular cyclization) | 65–78% [7] | 3 h | 36 | |
Carbon disulfide base-catalyzed thio-lactamization of 2-vinylanilines (one step) | 70–88% [8] | 4 h | 37 |
The most widely adopted laboratory synthesis exploits the high leaving-group ability of chlorine at C-2 (Scheme 1). Stirring 2-chloroquinoline with anhydrous sodium hydrosulfide in dimethylformamide at ambient temperature gives 2-Quinolinethiol in 78% isolated yield after acidification and recrystallization.
Mechanistic insight. The sulfide anion performs an S_NAr attack on the activated heteroarene; protonation liberates the thiol, avoiding radical intermediates and minimizing disulfide by-products [9].
Two complementary tactics dominate:
Thionation reagents such as phosphorus pentasulfide–hexamethyldisiloxane enable direct conversion of 2-hydroxyquinoline to the thione, with subsequent base-promoted tautomerization to the thiol [3]. Elemental sulfur strategies bypass pre-halogenation: lithiated propargyl alcohols undergo sulfur insertion and rearrangement to furnish the thione core in a single step [7].
Dimethylformamide maximizes sulfide nucleophilicity and stabilizes transition states in substitution routes, outperforming pyridine and ethanol by 15–25% yield margin [4]. For thionations, non-polar aromatic solvents (xylene, toluene) suppress over-thionation and favor clean sulfur insertion [3].
Substitution reactions proceed efficiently at 20–25 °C; elevating temperature above 40 °C accelerates undesired dimerization to disulfides, reducing yield by up to 12%. Thionation reactions require 140–150 °C (refluxing xylene) to dissolve phosphorus pentasulfide; however, Curphey’s reagent achieves complete thionation at 110 °C owing to in-situ generation of reactive P=S species [2].
No catalyst is required for direct sulfide substitution, but phase-transfer additives (crown ethers) have shortened reaction times by 30% without affecting yield [4]. Molybdenum-phosphoric polyoxometalates selectively oxidize residual sulfide impurities during N-oxide manipulations, enhancing product purity [10].
Parameter | Optimal Condition | Impact on Yield | Reference |
---|---|---|---|
Solvent for substitution | Dimethylformamide (water content <0.1%) | +18% relative to pyridine | 67 |
Solvent for thionation | Xylene with 0.25 mol % hexamethyldisiloxane | +22% relative to toluene [3] | 20 |
Temperature (substitution) | 25 °C | Baseline 78% | 67 |
Temperature (thionation) | 110 °C | 80% [2] | 25 |
Phase-transfer additive | 18-Crown-6 (5 mol %) | −10 min reaction time [4] | 14 |
Slow cooling of an ethanol–water mixture (3 : 1) precipitates 2-Quinolinethiol as yellow needles (purity >98% by nuclear magnetic resonance). Ethanol alone affords oil-rich solids contaminated by disulfides (1–3%) due to aerial oxidation.
Basic alumina neutralizes excess acid and adsorbs disulfide impurities. Gradient elution (hexane → ethyl acetate) separates thiol (Rf 0.35) from quinolin-2-thione (Rf 0.52). This method raises overall purity to 99.5% without measurable decomposition [11].
Purification Route | Solvent System | Final Purity | Thiol Recovery | Reference |
---|---|---|---|---|
Recrystallization | Ethanol–water (3 : 1) | 98% | 85% | 67 |
Column Chromatography | Hexane → 10% ethyl acetate | 99.5% [11] | 82% | 2 |
Large-scale nucleophilic substitution generates sodium chloride precipitate that elevates slurry viscosity; continuous agitation with anchor-blades mitigates mass transfer limitations [12]. Heat removal during phosphorus pentasulfide thionation is critical, as the reaction is exothermic (ΔH ≈ −110 kJ mol⁻¹); jacketed reactors equipped with reflux condensers maintain safe operation below 150 °C [3].
Sodium sulfide routes exhibit an E-factor (mass of waste per mass of product) of 4.2, whereas elemental sulfur cyclizations achieve 2.8 owing to lower inorganic salt by-products [7]. Replacement of dimethylformamide with bio-based γ-valerolactone is under evaluation, predicted to cut solvent greenhouse-gas emissions by 35% (life-cycle analysis model) [13].
Metric | Sodium Sulfide Route | Elemental Sulfur Route | Reference |
---|---|---|---|
Raw-material cost per kilogram of product | 52 USD [4] | 47 USD [7] | 14 |
E-factor (including solvent) | 4.2 [7] | 2.8 [7] | 36 |
Estimated carbon dioxide equivalent | 9.8 kg CO₂ eq. [13] | 6.4 kg CO₂ eq. [13] | 29 |
Criterion | Chloride Substitution | N-Oxide Thiolation | Thionation of 2-Hydroxyquinoline |
---|---|---|---|
Atom Economy | High (>85%) | Moderate; triflic anhydride generates sulfonate waste [5] | Moderate; phosphorus pentasulfide generates phosphine oxide [2] |
Operational Hazards | Low; ambient temperature, mild base | Use of strong electrophiles (triflic anhydride) [5] | Requires high-temperature sulfurizing agent [3] |
Scalability | Demonstrated at 500 g scale with 82% yield [4] | Reported up to 50 g with similar yield [5] | Commercially practiced for kilo-scale thionations [2] |
Environmental Load | Sodium chloride and dimethylformamide waste [4] | Trifluoromethanesulfonate salt waste [5] | Phosphorus-containing by-product stream [2] |
Irritant